Octyl 3-mercaptopropionate

Catalog No.
S1916355
CAS No.
71849-93-9
M.F
C11H22O2S
M. Wt
218.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl 3-mercaptopropionate

CAS Number

71849-93-9

Product Name

Octyl 3-mercaptopropionate

IUPAC Name

octyl 3-sulfanylpropanoate

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3

InChI Key

LWNSNYBMYBWJDN-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCS

Canonical SMILES

CCCCCCCCOC(=O)CCS

Octyl 3-mercaptopropionate is a chemical compound known for its unique structure and properties. It is classified as a mercaptan, which is a type of organosulfur compound characterized by the presence of a thiol (-SH) group. The molecular formula of octyl 3-mercaptopropionate is C₁₁H₂₂O₂S, and it features an octyl group attached to a propionate moiety through a mercapto linkage. This compound exists mainly as a mixture of isomers, primarily iso-octyl 3-mercaptopropionate, which has gained attention for its applications in polymer chemistry, particularly as a chain transfer agent in emulsion polymerization processes .

Typical of mercaptans. These include:

  • Chain Transfer Reactions: In emulsion polymerization, octyl 3-mercaptopropionate acts as a chain transfer agent, influencing the molecular weight and distribution of polymers produced. It reacts with growing polymer radicals to terminate their growth and generate new radicals .
  • Thiol-Ene Reactions: The thiol group can react with alkenes under UV light or heat to form thioether linkages, which are valuable in creating cross-linked polymer networks.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, affecting the compound's reactivity and stability in various environments .

Octyl 3-mercaptopropionate can be synthesized through several methods:

  • Esterification: The reaction between octanol and mercaptopropionic acid can yield octyl 3-mercaptopropionate. This process typically involves heating the reactants in the presence of an acid catalyst.
  • Transesterification: This method involves reacting an ester (such as octyl acetate) with mercaptopropionic acid under basic conditions to produce the desired mercaptan.
  • Alkylation of Thiol Compounds: This method entails the alkylation of thiols with appropriate alkylating agents to form the corresponding mercaptan derivatives.

These synthesis routes can produce octyl 3-mercaptopropionate in varying purities and isomeric compositions depending on the specific conditions employed .

Octyl 3-mercaptopropionate has several notable applications:

  • Polymer Chemistry: It is primarily used as a chain transfer agent in emulsion polymerization processes for producing polymers such as polystyrene and poly(methyl methacrylate). Its ability to control molecular weight and distribution makes it valuable in creating materials with specific properties .
  • Additives in Coatings: Due to its reactivity, it can be used as an additive in coatings to enhance performance characteristics.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other chemical compounds, including surfactants and plasticizers.

Interaction studies involving octyl 3-mercaptopropionate typically focus on its role as a chain transfer agent in polymerization reactions. Research indicates that different isomers of octyl 3-mercaptopropionate exhibit varying reactivities, affecting the kinetics and outcomes of polymerization processes. For example, studies have shown that using different isomers results in distinct molecular weight distributions for the resulting polymers, highlighting the importance of selecting specific forms of this compound for desired applications .

Several compounds share structural similarities with octyl 3-mercaptopropionate. These include:

Compound NameStructure TypeKey Characteristics
Dodecyl mercaptanMercaptanHigher molecular weight; more odoriferous than octyl
Nonyl mercaptanMercaptanUsed similarly as a chain transfer agent; less toxic
Tert-dodecyl mercaptanMercaptanExhibits different reactivity profiles
Isooctyl thioglycolateThioesterUsed in similar applications but with different properties
Octadecyl mercaptanMercaptanHigher stability but less effective in polymerization

Octyl 3-mercaptopropionate stands out due to its lower toxicity and odor compared to other common mercaptans, making it more suitable for applications requiring minimal environmental impact . Its unique balance between reactivity and stability enhances its utility in various industrial processes while maintaining safety standards.

XLogP3

3.6

Dates

Modify: 2024-02-18

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